

AN2718: A Technical Guide to its Antifungal Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

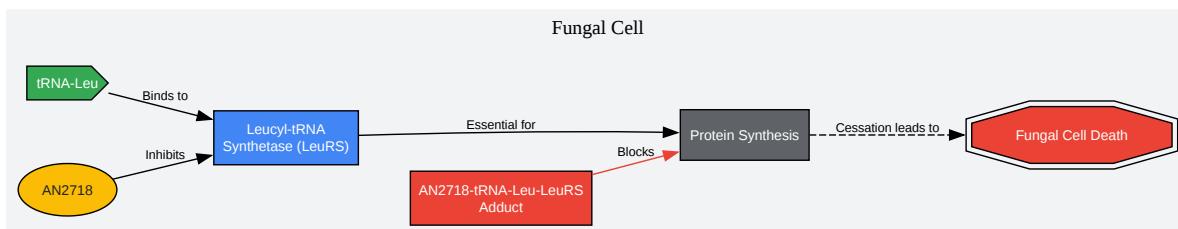
Compound Name: **AN2718**

Cat. No.: **B1667275**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal activity of **AN2718**, a novel benzoxaborole compound. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of this agent. This document details its broad-spectrum efficacy, mechanism of action, and the experimental methodologies used in its evaluation.


Introduction to AN2718

AN2718, also known as tavaborole, is a boron-containing small molecule that represents a new class of antifungal agents.^[1] It has been developed for the topical treatment of fungal infections, particularly tinea pedis and onychomycosis, caused by dermatophytes.^{[2][3]} Its unique chemical structure, featuring a benzoxaborole ring, allows for effective target binding and selectivity.^[3]

Mechanism of Action: Inhibition of Fungal Protein Synthesis

AN2718 exerts its antifungal effect by inhibiting fungal protein synthesis.^{[2][4]} Specifically, it targets leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA) during protein translation.^{[5][6][7]}

The mechanism, known as the oxaborole tRNA trapping (OBORT) mechanism, involves the formation of a stable adduct between **AN2718**, the tRNA_{Leu}, and the editing site of the LeuRS enzyme.[2][4] This trapping of the tRNA within the enzyme's editing site prevents the catalytic cycle from proceeding, thereby halting protein synthesis and leading to fungal cell death.[5][7]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **AN2718** in a fungal cell.

Spectrum of Antifungal Activity

AN2718 demonstrates a broad spectrum of activity against a variety of fungal pathogens, including yeasts and filamentous fungi.[1][4] Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following tables summarize the in vitro antifungal activity of **AN2718** against key fungal species.

Table 1: In Vitro Activity of **AN2718** Against Yeast Species

Organism (n)	MIC ₉₀ (µg/mL)
<i>Candida albicans</i> (100)	1
<i>Candida glabrata</i> (100)	0.25

Data sourced from a study on the broad-spectrum antifungal activity of **AN2718**.[\[4\]](#)

Table 2: In Vitro Activity of **AN2718** Against Dermatophytes

Organism (n)	MIC90 (μ g/mL)
Trichophyton mentagrophytes (100)	1
Trichophyton rubrum (100)	0.5

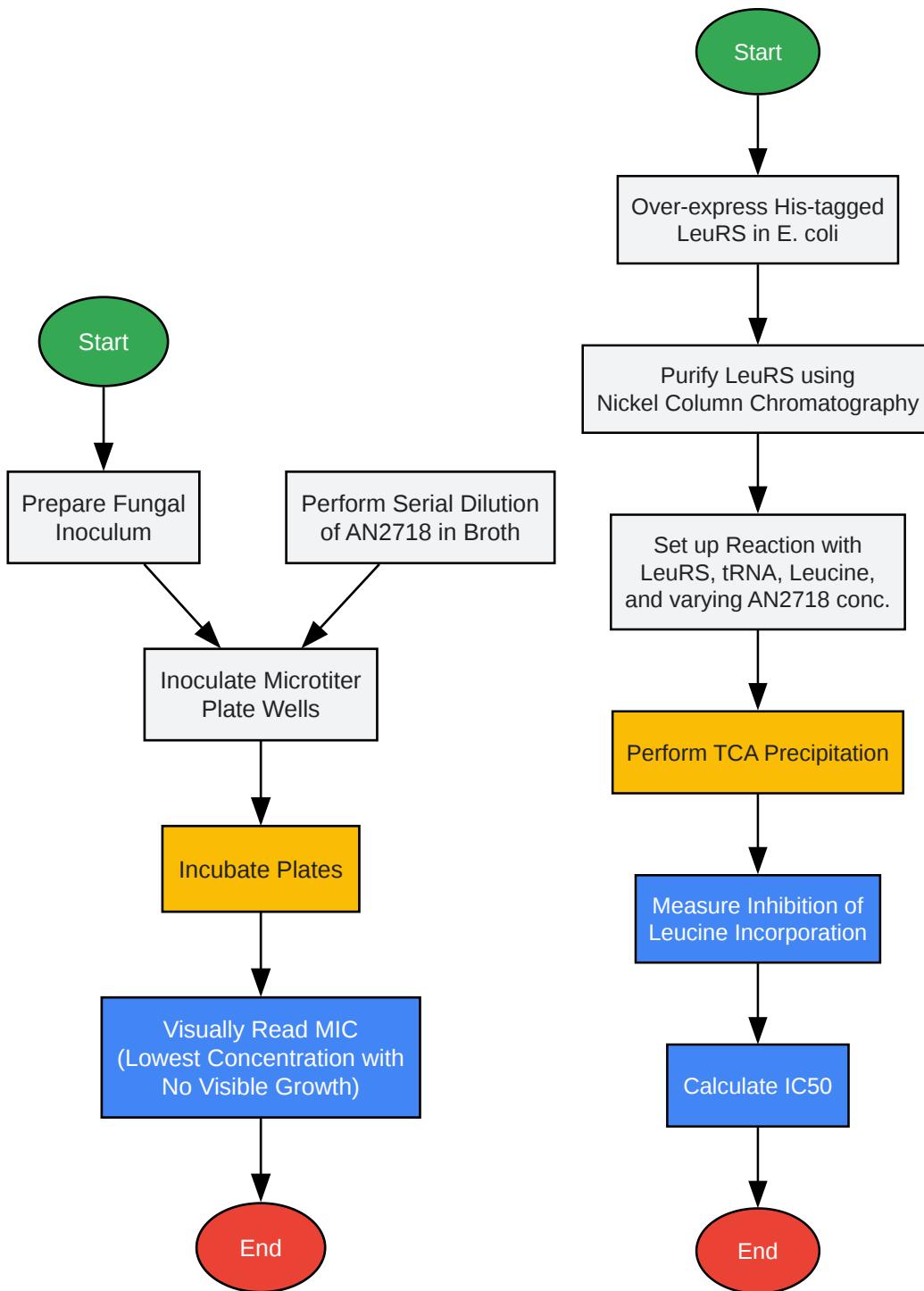
Data sourced from a study on the broad-spectrum antifungal activity of **AN2718**.[\[4\]](#)

Table 3: Biochemical Inhibition of Fungal Cytoplasmic Leucyl-tRNA Synthetase (LeuRS)

Enzyme Source	IC50 (μ M)
Aspergillus fumigatus	2
Candida albicans	4.2

IC50 represents the concentration of **AN2718** required to inhibit 50% of the enzyme's activity.

[\[4\]](#)


Experimental Protocols

The quantitative data presented in this guide were obtained using standardized and validated experimental methodologies.

Antifungal Susceptibility Testing

Method: Broth microdilution assays were performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically document M38-A for filamentous fungi.[\[2\]](#)

Workflow:

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tavaborole | Antifungal | Antibiotic | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Tavaborole - Wikipedia [en.wikipedia.org]
- 6. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AN2718: A Technical Guide to its Antifungal Spectrum and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1667275#an2718-spectrum-of-antifungal-activity\]](https://www.benchchem.com/product/b1667275#an2718-spectrum-of-antifungal-activity)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com